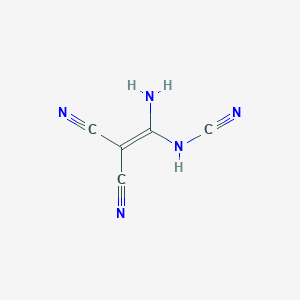

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Description

Contextualization within the Chemistry of Polyfunctionalized Nitriles and Cyanamides

(1-Amino-2,2-dicyanoethenyl)cyanamide belongs to the broad class of polyfunctionalized nitriles and cyanamides, which are organic compounds bearing multiple cyano (-C≡N) groups. The nitrile group is a potent functional group in organic synthesis due to its linear geometry, high polarity, and the electrophilic nature of the carbon atom. wikipedia.orglibretexts.org This allows nitriles to participate in a wide array of chemical transformations, serving as precursors to amines, carboxylic acids, amides, and various heterocyclic systems. researchgate.netnih.gov

Cyanamides, characterized by the N-C≡N linkage, exhibit a unique duality in their reactivity. nih.govchemicalbook.com They possess both a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit within the same moiety. nih.govchemicalbook.com This dual reactivity makes them valuable building blocks in synthetic chemistry. The presence of multiple nitrile groups and a cyanamide (B42294) functionality within the same molecule, as seen in (1-amino-2,2-dicyanoethenyl)cyanamide, leads to a highly activated and versatile chemical scaffold. The electron-withdrawing nature of the cyano groups significantly influences the electronic properties and reactivity of the entire molecule.

Historical Trajectories of Research on Dicyanoethenyl and Cyanamide Derivatives

The journey of cyanamide chemistry began in the late 19th century with the synthesis of calcium cyanamide (CaCN2), which was initially explored for the production of cyanide but later found widespread use as a fertilizer. nih.gov This marked the advent of research into cyanamide-based compounds. Over the decades, the focus shifted towards the synthesis and application of organic cyanamide derivatives in various fields, including pharmaceuticals and agrochemicals. acs.orgmdpi.com

The development of methods for synthesizing mono- and disubstituted cyanamides has been a continuous area of research, with early methods often relying on the use of toxic reagents like cyanogen (B1215507) bromide. nih.govbeilstein-journals.org More recent advancements have focused on developing safer and more efficient synthetic routes. nih.govbeilstein-journals.org The exploration of dicyanoethenyl compounds, on the other hand, is intertwined with the broader field of cyanocarbon chemistry. The unique electronic properties of molecules containing the dicyanoethenyl group have made them attractive for applications in materials science, particularly in the development of dyes and electronic materials. The synthesis of (1-amino-2,2-dicyanoethenyl)cyanamide represents a convergence of these two research streams, creating a molecule with a rich combination of functional groups.

Structural Features of (1-Amino-2,2-dicyanoethenyl)cyanamide and Their Electronic Implications for Chemical Reactivity

The structure of (1-amino-2,2-dicyanoethenyl)cyanamide is characterized by a central carbon-carbon double bond substituted with an amino group and a cyanamide group on one carbon, and two cyano groups on the other. This arrangement creates a "push-pull" alkene system, where the electron-donating amino group "pushes" electron density across the double bond to the electron-withdrawing dicyanoethenyl and cyanamide groups, which "pull" electron density. researchgate.netresearchgate.net

This push-pull effect has profound electronic implications:

Polarization: The molecule is highly polarized, with a significant dipole moment. This enhances its solubility in polar solvents and influences its intermolecular interactions.

Reduced Bond Order: The push-pull nature reduces the double bond character of the central C=C bond, leading to a lower rotational barrier compared to simple alkenes. researchgate.net

Enhanced Nucleophilicity and Electrophilicity: The amino group enhances the nucleophilicity of the double bond, while the numerous cyano groups render the adjacent carbons highly electrophilic. This dual reactivity allows it to react with a wide range of both electrophiles and nucleophiles.

This unique electronic structure makes (1-amino-2,2-dicyanoethenyl)cyanamide a highly reactive and versatile building block for constructing complex molecular architectures.

| Feature | Description | Electronic Implication |

| Functional Groups | Amino (-NH2), Dicyanoethenyl (-C(CN)2), Cyanamide (-NHCN) | Combination of electron-donating and electron-withdrawing groups. |

| Backbone | Ethenyl (-C=C-) | Provides a conjugated system for electron delocalization. |

| Overall Structure | Push-Pull Alkene | Highly polarized molecule with distinct nucleophilic and electrophilic centers. |

Overview of the Compound's Significance in Contemporary Chemical Synthesis and Environmental Science

In contemporary chemical synthesis, (1-amino-2,2-dicyanoethenyl)cyanamide serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.govwikipedia.org The multiple reactive sites within the molecule allow for a range of cyclization reactions, leading to the formation of pyridines, pyrimidines, and other complex ring systems that are often found in pharmaceuticals and functional materials. Its ability to undergo cycloaddition reactions further expands its synthetic utility. nih.gov

Structure

3D Structure

Properties

CAS No. |

189883-93-0 |

|---|---|

Molecular Formula |

C5H3N5 |

Molecular Weight |

133.11 g/mol |

IUPAC Name |

(1-amino-2,2-dicyanoethenyl)cyanamide |

InChI |

InChI=1S/C5H3N5/c6-1-4(2-7)5(9)10-3-8/h10H,9H2 |

InChI Key |

UMXIANHOYHXWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(N)NC#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Amino 2,2 Dicyanoethenyl Cyanamide

Evolution of Synthetic Routes for (1-Amino-2,2-dicyanoethenyl)cyanamide and its Salts

The synthesis of (1-Amino-2,2-dicyanoethenyl)cyanamide, particularly its sodium salt, has evolved from multi-step, modest-yield processes to more direct and efficient single-step methods.

This limitation prompted the development of a more streamlined approach. A significant advancement was the creation of a novel, single-step process that utilizes readily available and cost-effective starting materials. This contemporary method involves the direct reaction of malononitrile (B47326) with sodium dicyanamide (B8802431) at elevated temperatures in the presence of an aprotic, dipolar solvent. This innovation represented a substantial improvement in synthetic efficiency, offering significantly higher yields and better purity in a single transformation.

Development of Contemporary and Advanced Synthetic Protocols

The modern synthesis of (1-Amino-2,2-dicyanoethenyl)cyanamide sodium salt has been refined to maximize yield and purity through the optimization of reaction parameters and the application of chemical engineering principles.

Optimized Reaction Conditions and Yield Enhancements

The single-step synthesis from malononitrile and sodium dicyanamide has been systematically optimized. The reaction is typically conducted at temperatures ranging from 120°C to 200°C, with a preferred range of 140-155°C. The choice of solvent is critical, with aprotic, dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and dimethyl sulfoxide (B87167) (DMSO) being essential for the reaction to proceed effectively.

The reaction time is dependent on the temperature, generally completing within 10 minutes to 4 hours. Post-reaction, the product is typically isolated by precipitation. This is achieved by adding an organic solvent in which the sodium salt has poor solubility, such as an alcohol (e.g., 2-butanol) or an ester, followed by cooling to induce crystallization. Through these optimized protocols, yields have dramatically improved from the historical 28% to upwards of 65-70% with high purity.

Below is an interactive data table summarizing various reaction conditions and their corresponding outcomes based on documented examples.

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N,N-Dimethylacetamide | 146 | 1.5 | 65.0 | 80.7 |

| Dimethyl Sulfoxide | 140 | 1.5 | 58.8 | 72.3 |

| N,N-Dimethylformamide | 150 | 1.0 | 69.4 | 85.2 |

Principles of Green Chemistry in the Synthesis of (1-Amino-2,2-dicyanoethenyl)cyanamide

While specific green chemistry studies on the synthesis of (1-Amino-2,2-dicyanoethenyl)cyanamide are not extensively documented, the principles can be applied to evaluate and improve the existing methods. The modern one-step synthesis shows better atom economy compared to the earlier multi-step route. However, the use of high-boiling point aprotic polar solvents like DMF and DMSO presents an environmental concern.

Future advancements guided by green chemistry would focus on several areas:

Solvent Substitution: Investigating the use of greener solvents, such as ionic liquids or water, where feasible. Recent studies have demonstrated the successful use of water as a solvent for synthesizing related nitrogen-rich compounds, which could be an area of exploration for this process.

Catalysis: Exploring the use of catalysts to lower the reaction temperature and reduce energy consumption.

Process Intensification: Utilizing technologies like microwave-assisted synthesis, which can often reduce reaction times and improve yields, thereby minimizing energy usage and potential side-product formation.

Mechanistic Investigations of the Formation Pathways of (1-Amino-2,2-dicyanoethenyl)cyanamide

A detailed mechanistic study for the reaction between malononitrile and sodium dicyanamide has not been formally published. However, a plausible chemical pathway can be proposed based on the known reactivity of the starting materials.

Malononitrile is a relatively strong carbon acid (pKa ≈ 11 in DMSO) due to the two electron-withdrawing nitrile groups stabilizing the conjugate base. The reaction is likely initiated by the formation of the malononitrile carbanion, although the basicity of the dicyanamide anion is low. A more probable pathway involves a nucleophilic addition mechanism.

A proposed mechanism is as follows:

Nucleophilic Attack: The sodium dicyanamide acts as a nucleophile, with one of the nitrile nitrogen atoms attacking one of the electron-deficient nitrile carbons of a malononitrile molecule.

Intermediate Formation: This attack forms a transient, linear anionic intermediate.

Cyclization/Rearrangement: The intermediate undergoes an intramolecular cyclization or rearrangement. A plausible step involves the deprotonation of the second molecule of malononitrile by an intermediate base. The resulting malononitrile anion then attacks an electrophilic center in the initial adduct.

Elimination: The reaction likely proceeds through a series of addition-elimination steps, ultimately leading to the formation of the stable, conjugated sodium salt of (1-Amino-2,2-dicyanoethenyl)cyanamide. The exact sequence of events and the nature of the intermediates would require further spectroscopic and computational studies for definitive confirmation.

Considerations for Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of (1-Amino-2,2-dicyanoethenyl)cyanamide requires careful control of chemo- and regioselectivity due to the high density of reactive functional groups. The core structure contains multiple nucleophilic (amino group) and electrophilic (nitrile carbons) sites.

Chemoselectivity: When synthesizing analogues using substituted malononitriles or substituted cyanamides, chemoselectivity becomes critical. For example, if a starting material contains other functional groups sensitive to high temperatures or nucleophilic attack (e.g., esters, halides), reaction conditions must be modified. Protecting group strategies may be necessary to prevent unwanted side reactions.

Regioselectivity: The synthesis of unsymmetrical analogues presents regioselective challenges. The reaction of a substituted malononitrile with dicyanamide could, in theory, lead to different regioisomers depending on the nature and position of the substituent. The electronic and steric properties of the substituents on the starting materials would play a crucial role in directing the nucleophilic attack and subsequent cyclization or rearrangement steps, thereby determining the final regiochemical outcome. The principles observed in the well-studied reactions of related electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE), with nucleophiles can provide valuable insights into predicting and controlling the regioselectivity in the synthesis of these complex analogues.

Chemical Reactivity and Mechanistic Pathways of 1 Amino 2,2 Dicyanoethenyl Cyanamide

Nucleophilic and Electrophilic Reactivity Profiles of the (1-Amino-2,2-dicyanoethenyl)cyanamide Scaffold

The reactivity of the (1-Amino-2,2-dicyanoethenyl)cyanamide scaffold is characterized by a duality of nucleophilic and electrophilic behavior. The sp³-hybridized amino nitrogen atom acts as a nucleophilic center, while the nitrile unit of the cyanamide (B42294) group is electrophilic. nih.gov This inherent chemical promiscuity allows the molecule to react with a wide array of both electrophilic and nucleophilic reagents.

Depending on the reaction conditions, cyanamides can act as either a nucleophile or an electrophile at the sp-hybridized nitrogen and carbon atoms, respectively. researchgate.net Under acidic conditions, the cyanamide nitrogen can be protonated, forming a nitrilium ion, which enhances its electrophilic character. researchgate.net The presence of the electron-withdrawing dicyanoethenyl group further influences the electron density distribution across the molecule, modulating its reactivity.

Cycloaddition and Annulation Reactions Involving the Dicyanoethenyl Moiety

The carbon-nitrogen triple bond of the cyanamide functionality readily participates in cycloaddition reactions, providing a pathway to five and six-membered heterocyclic systems. nih.gov These reactions are often catalyzed by transition metals.

[3+2] Cycloaddition: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with various dipoles. For instance, their reaction with azide dipoles yields 4-aminotetrazole adducts. nih.gov In a one-pot synthesis, the in-situ generated cyanamide anion can be trapped with nitrile oxides to form oxadiazol-5-imine products in excellent yields via a formal [3+2] cycloaddition. nih.gov

[2+2+2] Cycloaddition: Metal-catalyzed [2+2+2] cyclotrimerization of cyanamides with alkynes is a well-established method for synthesizing substituted 2-aminopyridines and aminopyrimidines. nih.gov Various transition metal catalysts, including those based on cobalt, nickel, iron, and iridium, have been effectively employed for these transformations. nih.gov Ruthenium-mediated [2+2+2] cycloaddition of α,ω-diynes and cyanamides has also been developed as an efficient and mild route to 2-aminopyridines, demonstrating remarkable regioselectivity. researchgate.net

| Catalyst System | Reactants | Product | Reference |

| Ni(cod)₂ / IMes | Diyne and dialkyl cyanamides | N,N-disubstituted 2-aminopyridines | nih.gov |

| FeCl₂ / Zn / L1 | Diyne and cyanamide | Substituted pyridines | nih.gov |

| [Ir(cod)Cl]₂ / BINAP | α,ω-diynes and cyanamide nitriles | Substituted aminopyridines | nih.gov |

| Cp*Ru(CH₃CN)₃PF₆ | α,ω-diynes and cyanamides | 2-aminopyridines | researchgate.net |

Transformations and Derivatizations of the Cyanamide Functional Group

The cyanamide functional group in (1-Amino-2,2-dicyanoethenyl)cyanamide is amenable to a variety of transformations and derivatizations, further highlighting its synthetic utility.

N-Cyanation: The electrophilic cyanation of amines is a primary method for the synthesis of disubstituted cyanamides. nih.gov While cyanogen (B1215507) bromide has been a common reagent, its toxicity has led to the development of safer cyanating agents. nih.govcardiff.ac.uk

N-CN Bond Cleavage: The N-CN bond in cyanamide derivatives can be cleaved under certain conditions. For example, N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can undergo desulfonylative (N-S bond cleavage) reactivity. cardiff.ac.uk

Aminocyanation: Metal-catalyzed aminocyanation involves the addition of an amino group and a nitrile group across an unsaturated system. nih.gov

Acid-Base Equilibria and Tautomerism Studies of (1-Amino-2,2-dicyanoethenyl)cyanamide

The presence of both acidic (amino) and potentially basic (nitrile) sites within the (1-Amino-2,2-dicyanoethenyl)cyanamide structure suggests the possibility of complex acid-base equilibria and tautomerism. The amino group can be deprotonated to form an anionic species. The sodium salt of (1-Amino-2,2-dicyanoethenyl)cyanamide is a known derivative. cymitquimica.com

Tautomerism, involving the migration of a proton, is a potential phenomenon in this molecule. For instance, in the related 2-aminopyrrole system, which exhibits enamino-imino tautomerism, the position of the tautomeric equilibrium is crucial for its acid-base properties. nih.gov Quantum chemical studies on such systems indicate that while amino tautomers are generally more stable, the imino tautomers can exhibit exceptionally high basicity. nih.gov Similar tautomeric considerations could be relevant to the reactivity and properties of (1-Amino-2,2-dicyanoethenyl)cyanamide.

Role of Metal-Catalyzed Processes in Reactions of (1-Amino-2,2-dicyanoethenyl)cyanamide

Transition metal catalysis plays a pivotal role in many of the reactions involving the cyanamide functionality. As previously mentioned, catalysts based on cobalt, nickel, iron, iridium, and ruthenium are instrumental in mediating [2+2+2] cycloaddition reactions to form pyridine and pyrimidine derivatives. nih.govresearchgate.net

Furthermore, copper-catalyzed cyanation of secondary amines provides a route to N-cyanated products. researchgate.net Ruthenium catalysis has also been employed for the amination of 2-halobenzothiazole and benzoxazole derivatives using dialkyl cyanamides. nih.gov Chiral transition metal complexes, such as Cu(II) and Ni(II) salen complexes, have been utilized as catalysts in asymmetric alkylation reactions, highlighting the potential for stereoselective transformations in related systems. nih.gov

The coordination chemistry of cyanamides with various metals, including iron and cobalt, has also been investigated, revealing the formation of mixed-ligand complexes. nih.gov This coordination behavior is fundamental to understanding the mechanism of metal-catalyzed reactions involving cyanamide derivatives.

Applications of 1 Amino 2,2 Dicyanoethenyl Cyanamide in Complex Molecule Synthesis

Utility as a Precursor in Heterocyclic Compound Synthesis

(1-Amino-2,2-dicyanoethenyl)cyanamide serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably pyrimidine derivatives. Its unique structure, featuring multiple nitrogen atoms and cyano groups, provides a reactive scaffold for cyclization reactions.

The sodium salt of (1-amino-2,2-dicyanoethenyl)cyanamide, also known as 1-amino-1-cyanamido-2,2-dicyanoethylene sodium salt, is a recognized intermediate in the synthesis of 2,4,6-triamino-5-pyrimidinecarbonitrile. This pyrimidine derivative is of interest in various chemical fields. The formation of the pyrimidine ring from this precursor highlights the utility of the (1-amino-2,2-dicyanoethenyl)cyanamide scaffold in constructing complex heterocyclic systems.

Furthermore, research has demonstrated the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene to produce another important pyrimidine intermediate, 2-chloro-4,6-diamino-5-cyanopyrimidine researchgate.net. This reaction underscores the role of the cyanamide (B42294) derivative as a foundational molecule for accessing functionalized pyrimidines. The synthesis of this chloro-substituted pyrimidine is achieved through the cyclization of the sodium salt, which is in turn prepared from the nucleophilic addition of sodium dicyanamide (B8802431) and malononitrile (B47326) researchgate.net. The resulting 2-chloro-4,6-diamino-5-cyanopyrimidine can then be further modified to introduce various amino substituents researchgate.net.

| Precursor | Reaction | Product | Significance |

|---|---|---|---|

| 1-Amino-1-cyanamido-2,2-dicyanoethylene, sodium salt | Cyclization | 2,4,6-Triamino-5-pyrimidinecarbonitrile | Intermediate for substituted pyrimidines |

| 1-Amino-1-cyanamido-2,2-dicyanoethylene, sodium salt | Cyclization | 2-Chloro-4,6-diamino-5-cyanopyrimidine | Precursor for various amino-substituted pyrimidines |

While the synthesis of pyrimidines from (1-amino-2,2-dicyanoethenyl)cyanamide is documented, detailed research findings on its application in the development of other diverse nitrogen-containing heterocyclic systems are not extensively available in the current scientific literature. The general reactivity of cyanamides in cycloaddition and cyclization reactions suggests the potential for (1-amino-2,2-dicyanoethenyl)cyanamide to serve as a precursor to other heterocycles nih.govresearchgate.netnih.gov. However, specific examples and detailed studies focusing solely on this compound are limited.

Building Block in the Construction of Functional Materials and Organic Frameworks

The use of (1-amino-2,2-dicyanoethenyl)cyanamide as a direct building block in the construction of functional materials and organic frameworks has not been specifically reported in the available scientific literature. While amino-functionalized organic molecules are widely used in the synthesis of materials like metal-organic frameworks (MOFs), there is no direct evidence to date of (1-amino-2,2-dicyanoethenyl)cyanamide being employed for this purpose.

Participation in Multicomponent and Cascade Reactions for Molecular Diversity

There is currently a lack of specific research detailing the participation of (1-amino-2,2-dicyanoethenyl)cyanamide in multicomponent and cascade reactions to generate molecular diversity. Although cyanamides, in general, are known to participate in such reactions to create complex molecular architectures, the specific reactivity and applications of (1-amino-2,2-dicyanoethenyl)cyanamide in this context have not been a focus of published research. The high degree of functionalization in this molecule suggests it could be a candidate for such reactions, but experimental validation is not yet available in the literature.

Computational and Theoretical Investigations of 1 Amino 2,2 Dicyanoethenyl Cyanamide

Quantum Chemical Calculations of Electronic Structure and Bonding in (1-Amino-2,2-dicyanoethenyl)cyanamide

The electronic structure of (1-Amino-2,2-dicyanoethenyl)cyanamide is expected to be significantly influenced by the interplay of its electron-donating amino group and multiple electron-withdrawing cyano groups. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and coupled-cluster methods, are instrumental in elucidating these effects.

Theoretical studies on related molecules, like dicyanovinyl-substituted triphenylamines, have shown that the introduction of dicyanovinyl groups leads to a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) level, thereby reducing the HOMO-LUMO energy gap. nih.gov A similar effect would be anticipated for (1-Amino-2,2-dicyanoethenyl)cyanamide. The amino group would act as a donor, raising the Highest Occupied Molecular Orbital (HOMO), while the three cyano groups would act as strong acceptors, lowering the LUMO. This would result in a small HOMO-LUMO gap, suggesting the molecule could exhibit interesting electronic and optical properties.

The bonding in the molecule can also be analyzed through computational methods. For instance, calculations on protonated vinyl cyanide have provided detailed information about its molecular structure and bonding. aip.org For (1-Amino-2,2-dicyanoethenyl)cyanamide, we would expect significant π-conjugation across the C=C double bond, extending from the amino group to the cyano groups. This delocalization of electrons would affect bond lengths, with the C-N bonds of the amino and cyanamide (B42294) groups exhibiting some double bond character, and the C=C bond being slightly elongated.

Table 1: Predicted Electronic Properties of (1-Amino-2,2-dicyanoethenyl)cyanamide based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively High | Influence of the electron-donating amino group. |

| LUMO Energy | Relatively Low | Strong electron-withdrawing effect of the three cyano groups. nih.gov |

| HOMO-LUMO Gap | Small | Combined effect of the donor and acceptor groups. nih.gov |

| Dipole Moment | High | Significant charge separation due to the opposing electronic nature of the substituents. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface and identifying transition states. For (1-Amino-2,2-dicyanoethenyl)cyanamide, several reactive sites can be postulated, and their reactivity can be explored computationally.

DFT studies on the dimerization of cyanamide have revealed the importance of a C-N bond formation as the rate-limiting step and have highlighted the role of solvation in modulating the reaction barrier. mdpi.comresearchgate.net Similarly, the cyanamide moiety in the target molecule could participate in dimerization or other addition reactions. The amino group could act as a nucleophile, while the electron-deficient C=C double bond, activated by the three cyano groups, would be susceptible to nucleophilic attack.

Theoretical studies on the reactions of propargyl cyanamides with nucleophiles have detailed a multi-step mechanism involving nucleophilic attack, isomerization, and cyclization. researchgate.net A similar approach could be used to model the reactions of (1-Amino-2,2-dicyanoethenyl)cyanamide with various reagents. The computational elucidation of transition state structures and their corresponding activation energies would provide valuable information on the feasibility and selectivity of different reaction pathways.

Prediction of Spectroscopic Signatures and Molecular Vibrations

Theoretical calculations can predict spectroscopic properties, such as infrared (IR) and Raman spectra, with a high degree of accuracy. These predictions are invaluable for identifying and characterizing novel compounds. The vibrational spectrum of (1-Amino-2,2-dicyanoethenyl)cyanamide is expected to show characteristic bands for its various functional groups.

The most prominent features in the IR spectrum would be the C≡N stretching vibrations. In polycyano compounds, these bands typically appear in the region of 2200-2250 cm⁻¹. The exact positions would be influenced by electronic coupling between the cyano groups. The N-H stretching vibrations of the amino group would be observed in the 3300-3500 cm⁻¹ region, while the C=C stretching vibration would appear around 1600-1650 cm⁻¹.

Computational studies on protonated vinyl cyanide have successfully assigned its vibrational bands based on anharmonic force field calculations at the coupled-cluster level of theory. ru.nl A similar computational approach for (1-Amino-2,2-dicyanoethenyl)cyanamide would allow for a detailed assignment of its vibrational modes and could aid in the interpretation of experimental spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in (1-Amino-2,2-dicyanoethenyl)cyanamide

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| C≡N | C≡N Stretch | 2200 - 2250 |

| C=C | C=C Stretch | 1600 - 1650 |

| -NH₂ | N-H Bend | 1550 - 1650 |

Structure-Reactivity Relationship Analysis through Density Functional Theory (DFT)

DFT is a versatile method for analyzing the relationship between the structure of a molecule and its reactivity. By calculating various electronic descriptors, one can gain insights into the reactive behavior of a molecule. For (1-Amino-2,2-dicyanoethenyl)cyanamide, DFT could be used to map out the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack.

The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The shape and energy of the HOMO can indicate the regions of the molecule that are most likely to donate electrons in a reaction, while the LUMO indicates the regions most susceptible to receiving electrons. For our target molecule, the HOMO is expected to be localized primarily on the amino group and the adjacent C=C bond, while the LUMO is likely to be distributed over the dicyanoethenyl and cyanamide moieties.

Furthermore, calculated descriptors such as electrostatic potential maps can visualize the charge distribution and predict sites for non-covalent interactions. DFT calculations on substituted triphenylamines have demonstrated how the introduction of electron-accepting groups influences the electronic properties and intramolecular charge transfer. nih.gov A similar analysis for (1-Amino-2,2-dicyanoethenyl)cyanamide would provide a quantitative understanding of its reactivity and help in the design of new reactions and materials.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Amino 2,2 Dicyanoethenyl Cyanamide

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (1-amino-2,2-dicyanoethenyl)cyanamide, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (1-amino-2,2-dicyanoethenyl)cyanamide is expected to be relatively simple, primarily showing a signal corresponding to the amino (-NH₂) protons. The chemical shift of these protons would be influenced by the electronic environment, including the electron-withdrawing effects of the adjacent cyano and cyanamide (B42294) groups. The signal would likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The integration of this peak would correspond to two protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. For (1-amino-2,2-dicyanoethenyl)cyanamide, distinct signals are expected for each of the five carbon atoms in the molecule, though some may have similar chemical shifts. The carbons of the two dicyanoethenyl groups (C≡N) are expected to appear in the range of 110-125 ppm. The olefinic carbons of the C=C double bond would have distinct chemical shifts, with the carbon attached to the amino group appearing at a different chemical shift than the carbon attached to the two cyano groups due to differing electronic environments. The carbon of the cyanamide group (-N-C≡N) would also have a characteristic chemical shift.

Expected ¹³C NMR Chemical Shifts for (1-amino-2,2-dicyanoethenyl)cyanamide

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=C (CN)₂ | 140 - 160 |

| C =C(NH₂) | 90 - 110 |

| -C ≡N (dicyanoethenyl) | 110 - 125 |

Note: The table presents expected chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Approaches for Mechanistic Pathway Tracing and Product Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways. For (1-amino-2,2-dicyanoethenyl)cyanamide, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula (C₅H₂N₆).

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate gas-phase ions of the molecule. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the mass of the compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. For (1-amino-2,2-dicyanoethenyl)cyanamide, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN (hydrogen cyanide) or CN₂ (cyanamide). The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Hypothetical Fragmentation of (1-amino-2,2-dicyanoethenyl)cyanamide in Mass Spectrometry

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| 134 | [C₅H₂N₆]⁺ | (Molecular Ion) |

| 107 | [C₄H₂N₅]⁺ | HCN |

| 92 | [C₄H₂N₄]⁺ | CN₂ |

| 81 | [C₃H₂N₄]⁺ | HCN, CN |

Note: This table represents a hypothetical fragmentation pattern. The actual observed fragments and their relative abundances would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) by molecular vibrations.

For (1-amino-2,2-dicyanoethenyl)cyanamide, the vibrational spectra would be characterized by the stretching and bending vibrations of its various functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the N-H, C≡N, C=C, and C-N bonds.

N-H stretching: The amino group (-NH₂) would typically exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹.

C≡N stretching: The multiple cyano groups would give rise to strong, sharp absorption bands in the region of 2200-2260 cm⁻¹. The cyanamide C≡N stretch may appear at a slightly different frequency than the dicyanoethenyl C≡N stretches.

C=C stretching: The carbon-carbon double bond stretch is expected in the 1600-1680 cm⁻¹ region.

N-H bending: The amino group would also show a bending vibration around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and C=C stretching vibrations are typically strong in the Raman spectrum due to the change in polarizability during these vibrations. This can be particularly useful for confirming the presence of these multiple bonds. scirp.org

Characteristic Vibrational Frequencies for a Structurally Similar Compound, (Z)-N-(2-amino-1,2-dicyanovinyl) formimidate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3416, 3304 |

| C≡N | Stretch | 2243, 2208 |

| C=C / C=N | Stretch | 1635, 1606 |

Data from a related compound is provided for illustrative purposes. scirp.org

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. A single-crystal X-ray diffraction study of (1-amino-2,2-dicyanoethenyl)cyanamide would provide precise bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the planar or near-planar geometry of the dicyanoethenyl group and provide insights into the conformation of the cyanamide substituent. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the cyano groups. Such interactions are crucial for understanding the solid-state properties of the compound.

While no crystal structure for (1-amino-2,2-dicyanoethenyl)cyanamide is currently available in the public domain, studies on related N,N-disubstituted cyanamides have provided valuable structural insights into the geometry of the cyanamide group, which is often nearly linear. mdpi.com

Future Research Directions and Emerging Opportunities for 1 Amino 2,2 Dicyanoethenyl Cyanamide

Exploration of Novel and Sustainable Synthetic Methodologies

Currently, the synthesis of the sodium salt of (1-amino-2,2-dicyanoethenyl)cyanamide is documented, primarily serving as a precursor for other complex molecules. A notable one-step process involves the reaction of malononitrile (B47326) with sodium dicyanamide (B8802431) in the presence of an aprotic, dipolar solvent at elevated temperatures. googleapis.com This method is advantageous as it starts from readily available materials. googleapis.com

Future research could focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Green Solvents: Investigating the use of environmentally benign solvents to replace traditional ones like dimethyl sulfoxide (B87167).

Catalytic Methods: Developing catalytic systems (e.g., transition metal or organocatalysis) to lower the reaction temperature and improve yield and purity.

Flow Chemistry: Adapting the synthesis to continuous flow processes, which can offer better control over reaction parameters and facilitate safer, more scalable production.

A comparison of the existing method with potential future improvements is outlined below:

Table 1: Synthetic Methodologies for (1-Amino-2,2-dicyanoethenyl)cyanamide, Sodium Salt

| Parameter | Current Documented Method googleapis.com | Potential Future Methodologies |

|---|---|---|

| Reactants | Malononitrile, Sodium dicyanamide | Malononitrile, Sodium dicyanamide |

| Solvent | Aprotic, dipolar (e.g., Dimethyl sulfoxide) | Green solvents (e.g., ionic liquids, supercritical fluids) |

| Temperature | 120 to 200°C | Lower temperatures via catalysis |

| Process | Batch synthesis | Continuous flow synthesis |

| Key Advantage | Single-step from available materials | Improved sustainability, safety, and scalability |

Development of New Catalytic Applications for (1-Amino-2,2-dicyanoethenyl)cyanamide

The unique structure of (1-amino-2,2-dicyanoethenyl)cyanamide, featuring multiple nitrogen atoms and cyano groups, suggests its potential as a ligand for metal catalysts or as an organocatalyst itself. The electron-rich nitrogen atoms could coordinate with metal centers, influencing the catalytic activity and selectivity of a complex.

Future research in this area should be directed towards:

Ligand Synthesis: Using the compound as a building block to synthesize novel ligands for transition metal catalysis. The resulting metal complexes could be screened for activity in various organic transformations, such as cross-coupling reactions or hydrogenations.

Organocatalysis: Investigating the potential of the molecule to act as a metal-free catalyst, for instance, in reactions that can be promoted by hydrogen bonding or Lewis base interactions.

Asymmetric Catalysis: Exploring the possibility of creating chiral derivatives of the compound to be used in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Currently, there is a lack of published research on the catalytic applications of this specific cyanamide (B42294) derivative, marking it as a completely open and promising field of investigation.

Investigation into its Role in Prebiotic Chemistry or Origins of Life Research

While the broader class of cyanamides and related molecules like diaminomaleonitrile (B72808) are considered significant in prebiotic chemistry, the specific role of (1-amino-2,2-dicyanoethenyl)cyanamide has not been explored. Its structure, rich in carbon and nitrogen, makes it a plausible candidate for involvement in the chemical pathways that led to the formation of life's building blocks.

Emerging opportunities for research include:

Precursor to Nucleobases: Investigating whether (1-amino-2,2-dicyanoethenyl)cyanamide can be a precursor for the synthesis of purines and pyrimidines under simulated prebiotic conditions.

Condensing Agent: Exploring its potential as a condensing agent for the formation of peptides from amino acids or nucleotides from simpler precursors in aqueous environments.

Self-Assembly: Studying its ability to self-assemble into more complex structures that could have played a role in the emergence of primitive informational or catalytic systems.

This area remains a frontier in the study of the origins of life, with no current data available for this particular compound.

Advanced Applications in Supramolecular Chemistry and Materials Science

The multiple cyano and amino groups in (1-amino-2,2-dicyanoethenyl)cyanamide provide several sites for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These features are highly desirable for applications in supramolecular chemistry and the design of advanced materials.

Future research directions could focus on:

Crystal Engineering: Utilizing the compound as a building block to construct novel crystalline architectures, including metal-organic frameworks (MOFs) or co-crystals with specific electronic or porous properties.

Polymer Synthesis: Incorporating this molecule as a monomer or cross-linker in the synthesis of novel polymers. The resulting materials could exhibit interesting thermal, electronic, or mechanical properties due to the high nitrogen content.

Functional Dyes: Exploring its potential as a chromophore. The conjugated system of the molecule suggests it might have interesting photophysical properties, which could be harnessed for applications in dyes, sensors, or nonlinear optical materials.

As with its catalytic and prebiotic potential, the application of (1-amino-2,2-dicyanoethenyl)cyanamide in supramolecular chemistry and materials science is an unexplored field, offering a blank slate for innovative research.

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the role of cyanamide derivatives in breaking plant dormancy?

- Methodology : Conduct controlled trials using varying concentrations (e.g., 0.5–1.5% hydrogen cyanamide + 3% oil) applied during dormancy phases. Use randomized block designs with replicates to assess sprouting rates and flowering timing. Measure physiological parameters (e.g., bud break percentage) at intervals (e.g., 15–37 days post-application) and analyze via polynomial regression .

- Key Data : Hydrogen cyanamide at 1.5% increased sprouting by 40.2% compared to controls and accelerated flowering by 15 days .

Q. How does calcium cyanamide affect soil microbial biomass and nitrogen dynamics in acidic soils?

- Methodology : Apply calcium cyanamide as a nitrogen source in field trials and compare with urea, controlled-release N, and no-N controls. Measure soil pH, ammonium (NH₄⁺), nitrate (NO₃⁻), and microbial biomass carbon (MBC) at critical growth stages. Use phospholipid fatty acid (PLFA) analysis to profile microbial communities .

- Key Data : Calcium cyanamide increased soil pH by 0.5 units, raised MBC by 18%, and shifted microbial community structure distinctively after 49 days .

Q. What molecular methods are employed to study cyanamide detoxification in transgenic plants?

- Methodology : Express fungal cyanamide hydratase in plant tissues (e.g., soybean) via Agrobacterium-mediated transformation. Validate detoxification using tissue culture assays and in planta resistance tests under cyanamide exposure. Quantify survival rates and enzyme activity via spectrophotometry .

Q. How is cyanamide’s reactivity exploited in synthesizing nitrogen-containing heterocycles?

- Methodology : Use cyanamide as a nitrile precursor in cycloaddition reactions under controlled temperatures (e.g., 60–80°C) and acidic catalysts. Monitor reaction progress via NMR or LC-MS to identify intermediates like 2-aminothiazoles. Optimize yields by varying solvent polarity and stoichiometry .

Advanced Research Questions

Q. How do transcriptomic profiles differ in plants treated with hydrogen cyanamide versus controls?

- Methodology : Perform RNA sequencing on treated and control tissues at multiple timepoints (1–18 days post-treatment). Filter differentially expressed genes (DEGs) using thresholds (log2 FC ≥ 1, FDR ≤ 0.05). Annotate pathways via GO enrichment and validate with qPCR.

- Key Data : At 1 DAT, 6,042 DEGs were identified, with downregulated genes increasing over time (e.g., 6,376 DEGs at 6 DAT). Beta-cyanoalanine synthase (CAS) was a critical detoxification node .

Q. What statistical models best resolve contradictions in cyanamide’s effects on soil microbial communities?

- Methodology : Apply canonical variate analysis (CVA) to PLFA datasets to differentiate treatment impacts. Use PERMANOVA to test structural shifts (e.g., calcium cyanamide vs. urea). Pair with redundancy analysis (RDA) to link microbial shifts to soil NH₄⁺/NO₃⁻ ratios .

Q. How does hydrogen cyanamide interact with phytohormone signaling during bud dormancy release?

- Methodology : Quantify ABA, GA₃, and jasmonic acid levels via LC-MS/MS in treated buds. Corulate with transcriptome data to identify hormone-responsive DEGs (e.g., NCED for ABA synthesis). Use two-way ANOVA to separate developmental vs. treatment effects .

Q. What comparative advantages does calcium cyanamide offer over other nitrogen fertilizers in acidic soils?

- Methodology : Conduct side-by-side trials measuring celery yield, soil pH, and N-use efficiency. Use isotope tracing (¹⁵N) to track N mineralization rates. Pair with microbial biomass assays to quantify C:N stoichiometry shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.